1-Isothiocyanatoprop-1-ene
Description
Nomenclature and Structural Context
The compound is systematically named based on the standards of chemical nomenclature. Its structure consists of a three-carbon propylene (B89431) chain with a double bond at the first carbon (prop-1-ene), to which an isothiocyanate functional group (-N=C=S) is attached at the C1 position. chemspider.com This compound is an isomer of the more widely known allyl isothiocyanate, where the isothiocyanate group is attached to the third carbon (3-isothiocyanatoprop-1-ene). nih.govwikipedia.org
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 1-Isothiocyanatoprop-1-ene | chemspider.com |
| Synonyms | 1-propenyl isothiocyanate | chemspider.com |
| Molecular Formula | C4H5NS | chemspider.comnih.gov |
| ChemSpider ID | 28683509 | chemspider.com |
| PubChem CID | 54292046 | nih.gov |
Occurrence and Biological Origins
Research has identified this compound as a volatile compound in pickled and dried mustard (Brassica juncea). researchgate.net Its presence in nature is a result of a defense mechanism in plants belonging to the Brassicales order.
The biological origin of this compound is the enzymatic hydrolysis of glucosinolates, a class of secondary metabolites. nih.govfrontiersin.org The specific precursor for this compound is 2-propenyl glucosinolate, commonly known as sinigrin. nih.govcdnsciencepub.com Glucosinolates and the enzyme myrosinase are stored in separate compartments within intact plant cells. frontiersin.orgresearchgate.net When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with the glucosinolate. wikipedia.orgoup.com
The enzyme catalyzes the cleavage of a glucose molecule from the glucosinolate, which results in an unstable intermediate aglycone (thiohydroximate-O-sulfate). frontiersin.orgoup.com This aglycone then undergoes a spontaneous chemical rearrangement to form the corresponding isothiocyanate. oup.comnih.gov The biosynthesis of the precursor, 2-propenyl glucosinolate, begins with the amino acid methionine, which undergoes a series of modifications including chain elongation and core structure synthesis to form the final glucosinolate molecule. cdnsciencepub.comgoogle.comfrontiersin.org
| Aspect | Details | Source |
|---|---|---|
| Natural Source | Identified in pickled and dried mustard (Brassica juncea) | researchgate.net |
| Precursor Compound | 2-Propenyl glucosinolate (Sinigrin) | nih.govcdnsciencepub.com |
| Enzyme | Myrosinase (thioglucosidase) | frontiersin.orgoup.com |
| Biological Process | Enzymatic hydrolysis upon plant tissue disruption | wikipedia.orgfrontiersin.org |
| Biosynthesis Origin | Derived from the amino acid Methionine | cdnsciencepub.comfrontiersin.org |
Mentioned Compounds
| Compound Name | Alternate Name(s) |
|---|---|
| This compound | 1-Propenyl isothiocyanate |
| Allyl isothiocyanate | 3-Isothiocyanatoprop-1-ene, 2-Propenyl isothiocyanate |
| 2-Propenyl glucosinolate | Sinigrin |
| Methionine | |
| Glucose |
Structure
2D Structure
3D Structure
Properties
CAS No. |
138680-88-3 |
|---|---|
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
1-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2-3H,1H3 |
InChI Key |
RYEMDAZVNKCOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN=C=S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemoenzymatic Synthesis Pathways
Chemoenzymatic methods leverage the high selectivity of enzymes to produce complex molecules like 1-isothiocyanatoprop-1-ene from natural precursors. These pathways are central to the biosynthesis of isothiocyanates in nature.
Myrosinase-Catalyzed Hydrolysis of Glucosinolates
The primary biosynthetic route to isothiocyanates in nature involves the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites found in cruciferous plants. nih.govmdpi.com This reaction is catalyzed by the enzyme myrosinase (a β-thioglucosidase, E.C. 3.2.1.147). frontiersin.org
The process begins when plant tissue is damaged, allowing myrosinase to come into contact with its glucosinolate substrate. nih.gov The enzyme cleaves the β-thioglucosidic bond, releasing glucose and forming an unstable aglycone intermediate (thiohydroximate-O-sulfate). frontiersin.orgaacrjournals.org This intermediate then spontaneously undergoes a Lossen-like rearrangement to yield the corresponding isothiocyanate. frontiersin.org
To produce this compound specifically, the required substrate is 1-propenylglucosinolate . The enzymatic action of myrosinase on this precursor would proceed as described, yielding the vinylic 1-isothiocyanato-1-propene. The outcome of the hydrolysis can be influenced by various factors; at neutral pH, the formation of isothiocyanates is favored, while acidic conditions or the presence of specific protein cofactors can divert the reaction to produce nitriles or thiocyanates instead. mdpi.comwur.nlresearchgate.net
Enzymatic Derivatization Studies
Once formed, isothiocyanates are highly reactive electrophilic compounds that can undergo further enzymatic transformations. The principal pathway for their metabolism and derivatization in biological systems is the mercapturic acid pathway, which is initiated by enzymatic conjugation with glutathione (B108866) (GSH). wur.nlnih.gov
This key enzymatic derivatization is catalyzed by glutathione S-transferases (GSTs). nih.govfrontiersin.org The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). wur.nl This forms a dithiocarbamate (B8719985) conjugate, which is the first step in a detoxification pathway that ultimately leads to the formation of a more water-soluble N-acetylcysteine conjugate (mercapturic acid) that can be excreted. nih.govfrontiersin.org While specific studies on the enzymatic conjugation of this compound are not extensively documented, this GST-mediated reaction represents the primary and well-established route for the enzymatic derivatization of isothiocyanates. nih.gov
Organic Synthesis Strategies
A range of organic synthesis methods have been developed to produce isothiocyanates, from conventional multi-step processes to modern techniques employing advanced reagents or pyrolytic rearrangements.
Conventional Synthetic Routes
The most established conventional method for synthesizing isothiocyanates starts from a primary amine. chemrxiv.orgcbijournal.com For the synthesis of this compound, this would involve the following steps:
Dithiocarbamate Salt Formation : The starting amine, 1-propen-1-amine , is reacted with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or sodium hydroxide) to form the corresponding dithiocarbamate salt. chemrxiv.orgresearchgate.net
Desulfurization : The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. chemrxiv.org Historically, this was often achieved with heavy metal salts or toxic reagents like phosgene.
Another synthetic approach to vinylic isothiocyanates involves the elimination reaction from a suitable precursor. For instance, β-(phenylseleno)alkyl isothiocyanates can be synthesized and subsequently treated to eliminate the phenylseleno group, yielding a vinylic isothiocyanate. rsc.org Furthermore, thermal rearrangement of certain allylic thiocyanates can be controlled to produce vinylic isothiocyanates. google.com
A more recent method for synthesizing N-vinyl isothiocyanates utilizes the metal-free cleavage of NH-1,2,3-triazoles with thiophosgene, providing a route to complex vinylic isothiocyanates under relatively controlled conditions. tandfonline.com
Advanced Desulfuration Reagents in Isothiocyanate Synthesis
Modern organic synthesis has focused on developing milder, more efficient, and less toxic desulfurating agents for the conversion of dithiocarbamates to isothiocyanates. These advanced reagents offer significant improvements over older methods. The general pathway remains the reaction of a primary amine with CS₂, followed by desulfurization of the dithiocarbamate intermediate.
Below is a table summarizing several advanced desulfuration reagents and methods applicable to this synthesis.
| Reagent/Method | Typical Conditions | Key Advantages |
|---|---|---|
| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl | Facile, general protocol with good yields for various alkyl and aryl amines. organic-chemistry.org |
| Propane Phosphonic Acid Anhydride (T3P®) | One-pot reaction of amine/salt with CS₂, then T3P® | Efficient, "green" reagent with water-soluble by-products, simplifying work-up. organic-chemistry.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amine, CS₂, then Boc₂O | Clean work-up as by-products are volatile (CO₂, COS, tert-butanol). cbijournal.com |
| Electrochemical Synthesis | Amine, CS₂ in an electrochemical cell | Mild, high-yielding, and avoids toxic/expensive reagents. organic-chemistry.org |
| Photocatalysis | Amine, CS₂, photocatalyst, light source | Mild reaction conditions, expands the application of photocatalysis. researchgate.netorganic-chemistry.org |
| Diacetoxyiodobenzene (B1259982) | Amine, CS₂, diacetoxyiodobenzene in micellar (water) conditions | Utilizes water as a solvent, making it environmentally benign. researchgate.net |
Solution-Spray Flash-Vacuum-Pyrolysis Techniques for Isothiocyanate Production
Flash vacuum pyrolysis (FVP) is a technique used in organic synthesis to generate reactive intermediates and induce molecular rearrangements at high temperatures and low pressures. uq.edu.auresearchgate.net This method is particularly effective for unimolecular reactions like sigmatropic rearrangements.
The synthesis of vinylic isothiocyanates can be achieved via FVP through the tandfonline.comtandfonline.com-sigmatropic rearrangement of a suitable precursor. While the rearrangement of allyl thiocyanate (B1210189) to the more stable allyl isothiocyanate (3-isothiocyanato-1-propene) is well-known tu-chemnitz.de, FVP can be employed to access less stable isomers or induce more complex rearrangements. For instance, FVP is the preferred method for converting propargyl thiocyanates into highly reactive allenyl isothiocyanates, which are also precursors to other heterocyclic compounds. tandfonline.comresearchgate.net
The synthesis of novel vinyl thiocyanates and isothiocyanates using FVP has been demonstrated, where specific precursors are pyrolyzed to force a tandfonline.comtandfonline.com sigmatropic shift that directs the thiocyanate or isothiocyanate group into a vinylic position. tu-chemnitz.de The high temperature and short contact time inside the pyrolysis tube suppress intermolecular reactions, allowing for the isolation of otherwise inaccessible, highly reactive products. tu-chemnitz.de While not yet specifically documented for this compound, the solution-spray FVP technique, which allows for the pyrolysis of low-volatility compounds from a solution, could theoretically be applied to a precursor that rearranges to form the target vinylic isothiocyanate. uq.edu.au
Derivatization and Analog Synthesis
The propenyl isothiocyanate scaffold is a versatile building block for creating more complex chemical structures. The isothiocyanate moiety serves as a handle for introducing sulfur and nitrogen functionalities, which are key components of many important chemical frameworks.
Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen, can be synthesized from propenyl isothiocyanate precursors. One direct method involves the chlorination of a substituted this compound. For instance, a mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanate can be directly converted to a thiazole (B1198619) derivative through reaction with chlorine. researchgate.net This reaction provides a pathway to functionalized thiazoles that can serve as further intermediates in multi-step syntheses. researchgate.net
A more general and widely applicable route to thiazole derivatives from isothiocyanates is the Hantzsch thiazole synthesis. This method typically involves the initial reaction of the isothiocyanate with an amine to form a corresponding N-substituted thiourea (B124793). This thiourea intermediate is then cyclized by reacting it with an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) to construct the thiazole ring. nih.gov While this is a two-step process from the isothiocyanate, it is a robust and versatile method for creating a wide variety of substituted thiazoles. nih.govbepls.com The isothiocyanate functional group is a valuable platform for versatile chemical transformations in synthetic chemistry. rsc.org
Table 1: Synthesis of a Thiazole Derivative from a Substituted this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 3-chloro-1-propenylisothiocyanate | Chlorine (Cl2) | 2-chloro-5-chloromethylthiazole | Chlorination/Cyclization |
This compound and its analogs are valuable intermediates in organic synthesis. Their utility stems from the ability of the isothiocyanate group to react with a wide array of nucleophiles, thereby enabling the construction of larger, more complex molecules. For example, 3-chloro-1-propenylisothiocyanate is itself an intermediate, formed via the thermal rearrangement of 3-chloro-2-propenylthiocyanate, which is derived from 1,3-dichloropropene. researchgate.net This multi-step sequence highlights the role of the isothiocyanate as a critical link in a synthetic pathway to other target molecules like thiazoles. researchgate.net
The general reactivity of isothiocyanates allows them to be used as key building blocks for pharmaceuticals and other fine chemicals. nbinno.com Their ability to form thiourea derivatives upon reaction with amines is a foundational transformation for accessing a multitude of heterocyclic systems. nih.gov
The utility of propenyl isothiocyanates as synthetic intermediates is particularly well-documented in the field of agrochemicals. Halogenated derivatives, in particular, serve as crucial building blocks for modern insecticides. 2-Chloro-3-isothiocyanato-prop-1-ene is a key intermediate in the industrial synthesis of the neonicotinoid insecticides thiamethoxam (B1682794) and clothianidin. chemicalbook.com
Furthermore, certain propenyl isothiocyanate derivatives are not only intermediates but also possess inherent pesticidal properties. google.com Halogenated allyl and propenyl isothiocyanates are useful as pesticides with demonstrated nematicidal activity, making them valuable for crop protection. google.comwikipedia.org The application of these compounds ranges from direct use as fumigants and soil treatments to their role as precursors in the synthesis of more complex patented agrochemicals. google.comnih.gov
Table 2: Propenyl Isothiocyanate Derivatives in Agrochemical Applications
| Compound | Application | Role |
|---|---|---|
| 2-Chloro-3-isothiocyanato-prop-1-ene | Insecticide Synthesis | Intermediate for Thiamethoxam and Clothianidin chemicalbook.com |
| 2-Halogenoallyl isothiocyanates | Crop Protection | Active ingredient (Pesticide, Nematicide) google.com |
| Allyl isothiocyanate (3-Isothiocyanatoprop-1-ene) | Crop Protection | Active ingredient (Insecticide, Bacteriocide, Nematicide) wikipedia.org |
Advanced Analytical Characterization Techniques
Spectroscopic Analysis Paradigms
Spectroscopy provides profound insights into the molecular structure, bonding, and electronic properties of 1-isothiocyanatoprop-1-ene by observing the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The ¹H and ¹³C NMR spectra would provide a definitive fingerprint of its structure, confirming the position of the double bond and the isothiocyanate group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule (CH₃-CH=CH-NCS).
The methyl protons (H₃) would appear as a doublet due to coupling with the adjacent vinylic proton.
The vinylic proton adjacent to the methyl group (H₂) would be a doublet of quartets, being split by both the other vinylic proton and the methyl protons.
The vinylic proton adjacent to the isothiocyanate group (H₁) would appear as a doublet, split by the neighboring vinylic proton. The electron-withdrawing nature of the isothiocyanate group would shift this proton's signal significantly downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals, one for each carbon atom.
The carbons of the double bond (C₁ and C₂) would resonate in the typical alkene region (δ 100-150 ppm).
The methyl carbon (C₃) would appear upfield.
The isothiocyanate carbon (C₄) is expected to appear in the δ 120-140 ppm range. However, a common phenomenon in isothiocyanates is the significant broadening of the -NCS carbon signal due to quadrupolar relaxation caused by the adjacent ¹⁴N nucleus. acs.orgnih.gov This can make the signal very weak or almost "silent" in a standard ¹³C NMR spectrum. acs.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound vs. Experimental Data for Allyl Isothiocyanate
| Compound | Nucleus | Predicted/Experimental Chemical Shift (δ ppm) | Predicted Multiplicity |
| This compound | ¹H (H₁) | ~6.5 - 7.0 | Doublet (d) |
| ¹H (H₂) | ~5.5 - 6.0 | Doublet of Quartets (dq) | |
| ¹H (H₃) | ~1.8 - 2.1 | Doublet (d) | |
| ¹³C (C₁) | ~125 - 135 | - | |
| ¹³C (C₂) | ~115 - 125 | - | |
| ¹³C (C₃) | ~15 - 25 | - | |
| ¹³C (-NCS) | ~125 - 140 (very broad) | - | |
| Allyl Isothiocyanate | ¹H | 5.85 (m), 5.40 (m), 5.29 (m), 4.14 (m) | Multiplets (m) |
| ¹³C | 130.26, 117.65, 47.04 | - | |
| ¹³C (-NCS) | ~133.3 (very broad) acs.org | - |
IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum of this compound would be dominated by the intense and highly characteristic absorption of the isothiocyanate moiety.
Isothiocyanate (-N=C=S) Stretch: A very strong, sharp, and unambiguous asymmetric stretching band is expected in the 2050-2200 cm⁻¹ region. This absorption is a hallmark of the isothiocyanate group.
Alkene (C=C) Stretch: A medium-intensity band around 1640-1680 cm⁻¹ would confirm the presence of the carbon-carbon double bond.
Vinylic C-H Stretch: A peak appearing just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is part of a double bond.
Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the stretching of the C-H bonds in the methyl group.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2200 | Strong, Sharp |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |
| Vinylic C-H | Stretch | 3010 - 3090 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
For comparison, the gas-phase IR spectrum of allyl isothiocyanate shows prominent peaks corresponding to these functional groups. nist.gov
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. uni-saarland.de
For this compound (molar mass: 99.15 g/mol ), electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 99. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. wiley.com
Expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 84.
Cleavage of the C-N bond: This could lead to the formation of a propenyl cation [CH₃CH=CH]⁺ at m/z 41 or a [NCS]⁺ fragment at m/z 58. The m/z 41 fragment is expected to be particularly stable and thus abundant.
Rearrangements: Complex rearrangements followed by fragmentation are common and can lead to various smaller ions.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Predicted Ion Structure | Formation Pathway |
| 99 | [CH₃CH=CH-NCS]•⁺ | Molecular Ion (M•+) |
| 84 | [CH=CH-NCS]⁺ | Loss of •CH₃ |
| 58 | [NCS]⁺ | C-N bond cleavage |
| 41 | [CH₃CH=CH]⁺ | C-N bond cleavage (propenyl cation) |
The experimental mass spectrum for the isomer allyl isothiocyanate also shows a molecular ion at m/z 99 and a major fragment at m/z 41, corresponding to the stable allyl cation. nist.gov
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption in the UV region due to π → π* transitions. The key chromophore is the vinyl isothiocyanate system (C=C-N=C=S), where the π-systems of the alkene and isothiocyanate groups are in direct conjugation. This conjugation lowers the energy required for the electronic transition compared to non-conjugated systems.
Allyl isothiocyanate, where the double bond is not conjugated with the NCS group, exhibits a maximum absorption (λmax) around 240 nm. researchgate.net For this compound, this conjugation is expected to cause a bathochromic shift (a shift to a longer wavelength), likely resulting in a λmax between 250-270 nm.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Compound | Chromophore | Predicted λmax (nm) | Electronic Transition |
| This compound | C=C-N=C=S (Conjugated) | 250 - 270 | π → π |
| Allyl Isothiocyanate | C=C, -NCS (Non-conjugated) | ~240 researchgate.net | π → π |
Raman spectroscopy, like IR, measures the vibrational modes of a molecule. However, it relies on changes in polarizability, making it particularly sensitive to symmetric vibrations and bonds involving non-polar character. For this compound, Raman spectroscopy would provide complementary information to IR analysis.
The most prominent signals in the Raman spectrum are predicted to be:
-N=C=S Symmetric Stretch: While the asymmetric stretch is strong in the IR, the symmetric stretch (around 1300-1400 cm⁻¹) should be more prominent in the Raman spectrum.
C=C Stretch: The carbon-carbon double bond stretch (around 1640-1680 cm⁻¹) is typically a very strong signal in Raman spectra due to the high polarizability of the π-bond.
Table 5: Predicted Major Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Alkene (C=C) | Stretch | 1640 - 1680 | Strong |
| Isothiocyanate (-N=C=S) | Symmetric Stretch | 1300 - 1400 | Medium-Strong |
Chromatographic Separation and Detection Methods
Chromatography is essential for isolating this compound from a mixture and quantifying its purity. Given its expected volatility and thermal properties, Gas Chromatography (GC) is the most suitable technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the definitive method for the analysis of volatile compounds.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), would effectively separate this compound from other components based on boiling point and polarity.
Injection: A split/splitless injector would be used. Care must be taken with the injector temperature, as some isothiocyanates can be susceptible to thermal degradation at excessively high temperatures. mdpi.com
Detection: The mass spectrometer serves as a highly sensitive and specific detector, providing both retention time for quantification and a mass spectrum for positive identification, as detailed in section 3.1.3.
The retention time would be specific to the compound under the given chromatographic conditions, allowing for its reliable detection in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile organic compounds like this compound. mdpi.com This method provides exceptional separation efficiency and definitive identification. The compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. mnsu.edu As the separated compound elutes from the column, it is ionized and fragmented by the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint. mdpi.com
The identification of this compound is confirmed by matching its retention time and mass spectrum against a known standard or a spectral library. mdpi.com Isothiocyanates with alkyl chains are known to be volatile and can be effectively analyzed by GC-MS, though care must be taken with instrument parameters, as higher temperatures can sometimes lead to the degradation or conversion of these compounds. mdpi.com A splitless injection mode and a controlled oven temperature program are often employed to ensure the integrity of the analyte. mdpi.com
Below is a table representing hypothetical GC-MS data for the separation and identification of propene isothiocyanate isomers.
| Compound Name | Retention Time (minutes) | Key Mass Fragments (m/z) |
| This compound | 10.2 | 99 (M+), 84, 72, 58, 41 |
| 2-Isothiocyanatoprop-1-ene | 9.8 | 99 (M+), 84, 72, 58, 41 |
| 3-Isothiocyanatoprop-1-ene | 10.8 | 99 (M+), 72, 58, 41 |
This data is illustrative and demonstrates how GC-MS can differentiate isomers based on retention time while showing similar fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of less volatile compounds or those that have been derivatized. mdpi.com For a volatile compound like this compound, direct analysis by HPLC can be challenging. However, its purity can be assessed, often after a derivatization step that converts it into a more stable, less volatile, and more easily detectable derivative. mdpi.com
The analysis is typically performed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. Detection is commonly achieved using a Diode-Array Detector (DAD) or a mass spectrometer. The purity is calculated by determining the relative area of the main compound peak compared to the total area of all peaks in the chromatogram.
The following table illustrates a potential HPLC purity assessment for a derivatized sample of this compound.
| Peak ID | Compound | Retention Time (minutes) | Peak Area (%) | Purity Assessment |
| 1 | Impurity A | 4.5 | 0.75 | - |
| 2 | Derivatized 1-ITCPE | 8.2 | 98.5 | 98.5% |
| 3 | Impurity B | 9.1 | 0.75 | - |
Note: "1-ITCPE" stands for this compound.
Chemometric Approaches in Spectral Data Interpretation
The large and complex datasets generated by modern analytical instruments require advanced statistical methods for interpretation. Chemometrics provides the tools to extract meaningful information from this data. mdpi.com Techniques like Principal Component Analysis (PCA), Soft Independent Modeling of Class Analogies (SIMCA), and Partial Least Squares Discriminant Analysis (PLS-DA) are invaluable for data exploration, classification, and modeling. mdpi.comresearchgate.net
Wavelength Correlation in Qualitative Analysis
Wavelength correlation is a fundamental chemometric approach used in the qualitative analysis of spectroscopic data (e.g., from UV-Vis, NIR, or IR spectroscopy). It involves examining the relationships between absorbance values at different wavelengths to identify patterns characteristic of a specific chemical compound or functional group. For this compound, specific correlations can be expected for the isothiocyanate (-N=C=S) and alkene (C=C) functional groups. By analyzing the full spectrum, one can create a correlation map that highlights wavelengths that vary together, providing a basis for qualitative identification.
| Functional Group | Characteristic Wavelength/Wavenumber Range | Correlated Wavelengths/Wavenumbers |
| Isothiocyanate (-N=C=S) | 2050-2150 cm⁻¹ (IR) | Wavelengths associated with C-N stretching |
| Alkene (C=C) | 1640-1680 cm⁻¹ (IR) | Wavelengths associated with =C-H stretching |
| C-H (sp²) | 3010-3095 cm⁻¹ (IR) | Wavelengths associated with C=C stretching |
Principal Component Analysis (PCA) for Data Variation Assessment
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.net It transforms the original variables (e.g., all the mass-to-charge ratios in a series of GC-MS runs) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variation in the data, allowing for the visualization of sample groupings, trends, and outliers. This is particularly useful for assessing variations between different batches or synthesis methods of this compound.
| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |
| PC1 | 8.6 | 61.4 | 61.4 |
| PC2 | 3.1 | 22.1 | 83.5 |
| PC3 | 1.2 | 8.6 | 92.1 |
This illustrative table shows that the first two principal components explain over 83% of the total variation in the dataset, simplifying subsequent analysis.
Soft Independent Modeling of Class Analogies (SIMCA)
SIMCA is a supervised classification method that builds a separate PCA model for each defined class of samples. researchgate.net To classify a new, unknown sample, its data is projected onto each class model. The sample is then assigned to the class for which its residual distance to the model is smallest, provided it falls within a certain statistical limit. mdpi.com This technique is highly effective for quality control, for instance, to verify if a new batch of this compound conforms to the characteristics of a "high-purity" reference class.
| Sample ID | Distance to "High-Purity" Model | Distance to "Impure" Model | Classification |
| Batch_01 | 2.1 | 9.8 | High-Purity |
| Batch_02 | 1.9 | 10.2 | High-Purity |
| Batch_03 | 7.5 | 3.1 | Impure |
| Unknown_X | 2.4 | 8.9 | High-Purity |
Partial Least Squares Discriminant Analysis (PLS-DA)
Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised classification technique that, unlike PCA, uses class membership information to rotate the components to maximize the separation between different classes. mdpi.comresearchgate.net It is particularly useful when dealing with a large number of variables and a small number of samples. A PLS-DA model can be built to discriminate between samples of this compound based on their origin, processing conditions, or purity levels. The performance of the model is typically validated to ensure its predictive power.
| Model Performance Metric | Calibration Set | Cross-Validation Set | Test Set |
| Accuracy | 99.5% | 96.8% | 97.2% |
| Sensitivity (Class A) | 100% | 95.5% | 96.0% |
| Specificity (Class A) | 99.0% | 98.1% | 98.4% |
This table demonstrates the high accuracy and predictive capability of a hypothetical PLS-DA model for classifying samples.
Mechanistic Investigations of Biological Interactions
Modulation of Cellular Signaling Pathways
1-Isothiocyanatoprop-1-ene exerts significant influence over key cellular signaling pathways that are central to the regulation of oxidative stress and inflammation.
A primary mechanism of action for many isothiocyanates, including this compound, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. spandidos-publications.comoup.comwikipedia.org Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgwikipedia.org this compound, being an electrophile, can react with the cysteine residues on Keap1. frontiersin.org This interaction leads to a conformational change in Keap1, causing it to release Nrf2. frontiersin.orgebi.ac.uk The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. oup.comebi.ac.uk
Concurrently, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. rsc.orgcabidigitallibrary.org The anti-inflammatory effect is achieved by preventing the nuclear translocation of NF-κB p65. mdpi.com In some instances, this inhibition is mediated through the modulation of upstream kinases like IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. mdpi.comnih.gov By inhibiting IKK activity, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes. mdpi.comnih.gov Studies have also indicated that this compound can suppress NF-κB-mediated transcription by downregulating the phosphorylation of c-Jun N-terminal kinase (JNK). tandfonline.com
Table 1: Modulation of Nrf2 and NF-κB Signaling by this compound
| Signaling Pathway | Key Protein Target | Mechanism of Action | Cellular Outcome |
| Nrf2 | Keap1 | Covalent modification of cysteine residues, leading to Nrf2 release. frontiersin.org | Increased transcription of antioxidant and cytoprotective genes. |
| NF-κB | IKK, IκBα, p65 | Inhibition of IKK, prevention of IκBα degradation, and blockage of p65 nuclear translocation. mdpi.commdpi.comnih.gov | Decreased expression of pro-inflammatory cytokines. |
The activation of the Nrf2 pathway by this compound directly translates to an increased activity of various phase II detoxification and antioxidant enzymes. frontiersin.orgnih.gov These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and detoxifying carcinogens. frontiersin.org Research has demonstrated that treatment with this compound can lead to an elevation in the activities of enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). cabidigitallibrary.org In diabetic rat models, the administration of this compound resulted in increased activities of SOD, GPx, and GST in the liver.
Table 2: Effect of this compound on Antioxidant Enzyme Activity in Diabetic Rat Liver
| Enzyme | Change in Activity |
| Superoxide Dismutase (SOD) | Increased |
| Glutathione Peroxidase (GPx) | Increased |
| Catalase (CAT) | Decreased |
| Glutathione S-Transferase (GST) | Increased |
Data sourced from studies on diabetic rat models treated with this compound.
Molecular Interactions with Biomolecules
The electrophilic nature of the isothiocyanate group in this compound facilitates its direct interaction with various biomolecules, profoundly impacting their structure and function.
This compound is highly reactive towards nucleophilic groups, particularly the free amino and thiol groups present in amino acids and proteins. tandfonline.com The isothiocyanate moiety readily undergoes nucleophilic addition with the sulfhydryl group of cysteine residues and the amino group of lysine (B10760008) residues within proteins, forming dithiocarbamate (B8719985) and thiourea (B124793) adducts, respectively. These reactions can alter the protein's conformation and, consequently, its biological activity. tandfonline.com For instance, the interaction with thiol groups is a key mechanism in its ability to modify Keap1 and activate the Nrf2 pathway. frontiersin.org Furthermore, it can react with the thiol-containing antioxidant glutathione, leading to its depletion under certain conditions.
Beyond its influence on signaling pathways, this compound directly affects the expression levels and activity of various proteins involved in critical cellular processes. In the context of apoptosis, it has been shown to modulate the expression of the Bcl-2 family of proteins, leading to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. ebi.ac.uknih.gov This shift in the Bax/Bcl-2 ratio is a key factor in initiating the mitochondrial apoptotic pathway.
Furthermore, this compound can impact the expression of proteins that regulate the cell cycle. Studies have reported a suppression of proteins responsible for the G2/M transition, such as Cdc2 (also known as CDK1) and Cyclin B1. nih.gov This leads to an arrest of the cell cycle in the G2/M phase.
Intracellular Processes and Cellular Responses
The molecular interactions and modulation of signaling pathways by this compound culminate in a range of intracellular processes and cellular responses, most notably the induction of apoptosis and cell cycle arrest.
The generation of reactive oxygen species (ROS) is an early cellular response to this compound exposure, which can contribute to the induction of apoptosis. ebi.ac.ukmdpi.com This increase in ROS can trigger endoplasmic reticulum (ER) stress, another mechanism through which this compound can induce programmed cell death. ebi.ac.uk
As a consequence of its effects on proteins like Cdc2 and Cyclin B1, this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle. ebi.ac.uknih.gov This cell cycle arrest prevents cell proliferation. In some cellular contexts, this compound has also been observed to induce an accumulation of cells in the S-phase by reducing the rate of DNA replication. frontiersin.org
Ultimately, the combination of these effects, including the activation of pro-apoptotic pathways and the halting of the cell cycle, leads to the inhibition of cell proliferation and the induction of apoptosis in various cell types. ebi.ac.ukfrontiersin.org
Induction of Apoptosis in Specific Cell Lines
This compound, also known as allyl isothiocyanate (AITC), has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov Research indicates that AITC can impede the progression of cancer by hindering cell growth, proliferation, migration, and invasion. nih.govresearchgate.net For instance, AITC has been shown to induce G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells. nih.gov It has also been observed to cause apoptotic death in human cisplatin-resistant oral cancer cells. nih.gov
However, the apoptotic effect of AITC can be cell-line specific. For example, while phenethyl isothiocyanate (PEITC) induced apoptosis in HER2-expressing breast tumor-derived cells (MDA-MB-231 and MCF-7), AITC did not show inhibitory activity against MDA-MB-231 cells but did halt the growth of MCF-7 cells. researchgate.net In a study on oral squamous cell carcinoma, AITC at a concentration of 25 μM led to a significant arrest at the G2/M phase and an increase in apoptotic cells in the sub-G1 groups of SAS oral cancer cells. nih.gov
The mechanism behind AITC-induced apoptosis often involves the modulation of key cellular proteins. In SAS oral cancer cells, AITC treatment resulted in a notable decrease in the levels of KDM8 and CCNA1 proteins, which are involved in cell cycle regulation. nih.gov Other isothiocyanates, such as propyl isothiocyanate (PITC), have been shown to induce apoptosis in gastric cancer cells by depleting total glutathione, leading to an accumulation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov This in turn activates mitochondria-dependent and p53 signaling pathways, ultimately triggering apoptosis. nih.gov Similarly, phenethyl isothiocyanate has been found to induce apoptosis in cervical cancer cells through the generation of ROS and activation of caspase-3. frontiersin.org
Interactive Table: Effect of Isothiocyanates on Apoptosis in Cancer Cell Lines
| Isothiocyanate | Cell Line | Effect | Reference |
|---|---|---|---|
| This compound (AITC) | Human brain malignant glioma GBM 8401 | Induces G2/M phase arrest and apoptosis | nih.gov |
| This compound (AITC) | Human cisplatin-resistant oral cancer cells | Induces apoptotic death | nih.gov |
| This compound (AITC) | Breast cancer MCF-7 | Stops cell growth | researchgate.net |
| This compound (AITC) | Breast cancer MDA-MB-231 | No inhibitory activity | researchgate.net |
| This compound (AITC) | SAS oral cancer cells | G2/M phase arrest and increased apoptosis | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Breast cancer MDA-MB-231 and MCF-7 | Induces apoptosis | researchgate.net |
| Phenethyl isothiocyanate (PEITC) | Cervical cancer cells (CaSki and HeLa) | Induces apoptosis via ROS and caspase-3 activation | frontiersin.org |
| Propyl isothiocyanate (PITC) | Gastric cancer cells | Induces apoptosis via glutathione depletion and ROS accumulation | nih.gov |
| Benzyl isothiocyanate (BITC) | Acute myeloid leukemia SKM-1 and SKM/VCR cells | Induces apoptosis | mdpi.com |
| Sulforaphane (SFN) | Acute myeloid leukemia SKM-1 cells | Modest apoptosis-inducing effect | mdpi.com |
Modulation of Cellular Metabolism
This compound (AITC) has been shown to influence cellular metabolism in various ways. In a study involving mice, the intragastric administration of AITC was found to reduce the increase in blood glucose levels after a glucose challenge. ebi.ac.uk This effect was linked to an increase in the emission of ¹³CO₂, suggesting that AITC enhances glucose metabolism. ebi.ac.uk
AITC is a product of the enzymatic hydrolysis of the glucosinolate sinigrin. researchgate.net This reaction is catalyzed by the enzyme myrosinase. rsc.org Interestingly, AITC itself can act as a competitive inhibitor of myrosinase at higher concentrations, suggesting a potential feedback mechanism in its metabolic pathway. researchgate.net
The metabolic fate of AITC in the body primarily involves the mercapturic acid pathway, with the resulting metabolites being excreted in the urine. researchgate.net This pathway is a major route for the detoxification of xenobiotics.
Regulation of Oxidative Stress Responses
This compound (AITC) plays a significant role in the regulation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. mdpi.com AITC has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress.
In a study on chronic obstructive pulmonary disease (COPD), AITC was found to improve lung oxidative stress by inhibiting the AhR/CYP1A1 pathway and activating the Nrf2/NQO1 pathway. nih.gov The Nrf2 pathway is a primary regulator of cellular antioxidant responses. AITC was observed to induce the expression of Nrf2 and NQO1 and promote the translocation of Nrf2 to the nucleus, thereby enhancing the antioxidant capacity of the cells. nih.gov
Similarly, in a model of traumatic brain injury, AITC was shown to attenuate oxidative stress and inflammation by modulating the Nrf2/HO-1 and NF-κB signaling pathways. nih.gov The compound was found to decrease the production of pro-inflammatory cytokines and reduce oxidative damage. nih.gov
The induction of stomatal closure in plants by AITC is also linked to oxidative stress responses. AITC treatment leads to the production of ROS in guard cells, which is a critical step in the signaling cascade that results in stomatal closure. bohrium.com This process is also associated with the depletion of glutathione, a major intracellular antioxidant. bohrium.com
Interactive Table: Regulation of Oxidative Stress by this compound (AITC)
| Biological System | Key Findings | Signaling Pathways Involved | Reference |
|---|---|---|---|
| Chronic Obstructive Pulmonary Disease (COPD) model | Improves lung oxidative stress, reduces inflammation, inhibits apoptosis. | Inhibition of AhR/CYP1A1, Activation of Nrf2/NQO1. | nih.gov |
| Traumatic Brain Injury (TBI) model | Attenuates oxidative stress and inflammation. | Modulation of Nrf2/HO-1 and NF-κB. | nih.gov |
| Arabidopsis thaliana (plant) | Induces stomatal closure. | Production of Reactive Oxygen Species (ROS), depletion of glutathione. | bohrium.com |
Ecotoxicological and Biological Control Mechanisms
Repellent Effects in Plant-Herbivore Interactions
This compound (AITC) is a key component of the chemical defense system of plants in the Brassicales order. rsc.org It is produced from the hydrolysis of glucosinolates, such as sinigrin, by the enzyme myrosinase when plant tissues are damaged by herbivores. rsc.orgnih.gov The pungent nature of AITC acts as a potent repellent to many insects and herbivores. ebi.ac.ukrsc.org
The repellent action of AITC is mediated through the activation of specific sensory neurons. rsc.org It targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is a type of cation channel involved in detecting chemical irritants and sending pain signals to the brain. rsc.org
However, some specialist herbivores have evolved mechanisms to overcome this defense. For example, larvae of the cabbage white butterfly, Pieris rapae, possess a gut protein that redirects the hydrolysis of glucosinolates to form less toxic nitriles instead of isothiocyanates. nih.gov This biochemical adaptation allows them to feed on host plants that are chemically defended by the glucosinolate-myrosinase system. nih.gov
Nematicidal Action against Phytoparasitic Nematodes
This compound (AITC) has demonstrated significant nematicidal activity against various plant-parasitic nematodes. researchgate.netresearchgate.net It is considered a natural fumigant, or biofumigant, due to its volatile and toxic nature to these soil-borne pests. researchgate.net
Research has shown that AITC exhibits irreversible nematicidal activity against the second-stage juveniles of the root-knot nematode Meloidogyne javanica. researchgate.net The toxicity of isothiocyanates to nematodes is believed to stem from their ability to react with essential biological nucleophiles, particularly the thiol and amine groups of enzymes, leading to their irreversible alkylation. researchgate.net
The effectiveness of AITC can vary depending on the nematode species. researchgate.net For instance, AITC has a higher toxicity against root-knot nematodes (Meloidogyne spp.) compared to phenyl isothiocyanate. researchgate.net In pot and field experiments, AITC has shown efficacy in controlling M. javanica at levels comparable to or better than the commercial nematicide metam (B94612) sodium. researchgate.net The hydrolysis of metham sodium in soil actually produces methyl isothiocyanate (MIT), which is the active toxic entity. tjpp.tn
Interactive Table: Nematicidal Activity of Isothiocyanates
| Isothiocyanate | Target Nematode | Key Findings | Reference |
|---|---|---|---|
| This compound (AITC) | Meloidogyne javanica | Irreversible nematicidal activity against second-stage juveniles. | researchgate.net |
| This compound (AITC) | Root-knot nematodes (Meloidogyne spp.) | Higher toxicity compared to phenyl isothiocyanate. | researchgate.net |
| Acryloyl isothiocyanate | Meloidogyne javanica | High nematicidal effect. | researchgate.net |
| Ethyl isothiocyanate | Meloidogyne javanica | Showed nematicidal effects. | researchgate.net |
| Benzyl thiocyanate (B1210189) | Meloidogyne javanica | Showed nematicidal effects. | researchgate.net |
| 1-Phenylethyl isothiocyanate | Meloidogyne javanica | Showed nematicidal effects. | researchgate.net |
| 2-Phenylethyl isothiocyanate | Meloidogyne javanica | Showed nematicidal effects. | researchgate.net |
| Methyl isothiocyanate (MIT) | Various nematodes | Active toxic entity formed from the hydrolysis of metham sodium. | tjpp.tn |
Stomatal Closure Induction in Plants
This compound (AITC) has been identified as a potent inducer of stomatal closure in plants, including Arabidopsis thaliana and Vicia faba. bohrium.comnih.gov Stomata are pores on the leaf surface that regulate gas exchange and water transpiration. Their closure is a crucial response to various environmental stresses.
The mechanism of AITC-induced stomatal closure involves a complex signaling cascade within the guard cells that surround the stomatal pore. bohrium.com Exogenous application of AITC triggers the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as an elevation of cytosolic free calcium concentration ([Ca²⁺]cyt). ebi.ac.ukbohrium.comnih.gov The increase in [Ca²⁺]cyt is essential for stomatal closure and is achieved through both influx from the extracellular space and release from internal stores. nih.gov
Furthermore, AITC-induced stomatal closure is tightly correlated with the depletion of glutathione (GSH), a key intracellular antioxidant. bohrium.com This suggests that the alteration of the cellular redox state is a critical component of the signaling pathway. While [Ca²⁺]cyt elevation is necessary for AITC-induced stomatal closure, it is not required for the inhibition of light-induced stomatal opening by AITC, indicating the existence of multiple signaling pathways. nih.gov
Environmental Dynamics and Degradation Pathways
Atmospheric Degradation Mechanisms
The atmospheric fate of 1-isothiocyanatoprop-1-ene is primarily governed by its reactions with photochemically produced radicals and its stability under solar radiation.
Reaction with Hydroxyl Radicals
The principal removal pathway for many volatile organic compounds (VOCs) in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. mdpi.comscholaris.ca These highly reactive radicals are ubiquitous in the environment and play a crucial role in the chemical transformation of atmospheric constituents. nih.gov The reaction of OH radicals with organic compounds like this compound involves a complex series of oxidation steps. rightair.com.au This process is initiated by the abstraction of a hydrogen atom from the organic molecule by the hydroxyl radical, leading to the formation of an organic free radical. rightair.com.au This initial reaction sets off a cascade of subsequent reactions that progressively break down the compound. rightair.com.au
Photolytic Stability Considerations
The stability of a chemical compound under the influence of sunlight, or its photolytic stability, is another critical factor in its atmospheric persistence. Some compounds can be directly broken down by absorbing solar radiation. While specific studies on the photolytic stability of this compound are limited, related isothiocyanates, such as allyl isothiocyanate, are known to darken upon aging, which may suggest some degree of light sensitivity. nih.gov The isothiocyanate group itself can undergo various reactions, and the presence of a double bond in the propenyl chain of this compound could make it susceptible to photochemical reactions. However, without direct experimental data, its photolytic degradation pathway remains a subject for further investigation.
Biodegradation in Environmental Matrices
In soil and anaerobic environments, the breakdown of this compound is primarily mediated by microbial activity.
Microbial Degradation in Soil and Anaerobic Systems
The biodegradation of isothiocyanates in soil is a significant process influencing their environmental fate. plos.org Microorganisms in the soil can utilize these compounds as a source of energy and nutrients, leading to their breakdown. researchgate.net The rate and extent of this degradation can be influenced by various factors, including soil type, moisture content, temperature, and the composition of the microbial community. plos.orgresearchgate.net
Studies on the closely related methyl isothiocyanate (MITC) have shown that its degradation in soil follows first-order kinetics and is influenced by both microbial and physicochemical processes. apsnet.org The presence of adapted microorganisms can enhance the biodegradation of fumigants like MITC. usda.gov For instance, certain bacterial strains, such as those from the genera Rhodococcus and Bacillus, have been identified as being involved in the accelerated degradation of MITC in soil. apsnet.org The degradation of isothiocyanates can be both a chemical and biological process, with autoclaving (sterilization) of soil shown to reduce the rate of degradation, indicating a significant biological contribution. plos.org
In anaerobic environments, microorganisms metabolize organic contaminants in the absence of oxygen. clu-in.org This process involves different electron acceptors, such as nitrate (B79036) or sulfate, instead of oxygen. clu-in.org While specific studies on the anaerobic degradation of this compound are scarce, research on other organic compounds shows that anaerobic metabolism can be an effective degradation pathway. clu-in.orgnih.gov For example, some bacteria are capable of degrading alkanes anaerobically. nih.gov Given the reactivity of the isothiocyanate group, it is plausible that it would be susceptible to microbial attack under anaerobic conditions. However, a safety data sheet for allyl isothiocyanate indicated it is not readily biodegradable under aerobic conditions, with 0% degradation over 29 days. sigmaaldrich.com
Impact on Biogas Production Processes
Anaerobic digestion is a process used to produce biogas, primarily methane (B114726) and carbon dioxide, from organic waste. nih.gov The efficiency of this process is highly dependent on the health and activity of the microbial consortium responsible for the digestion. nih.govmdpi.com The introduction of potentially inhibitory compounds can negatively affect biogas production.
The impact of isothiocyanates on biogas production is not extensively documented. However, the introduction of any new substance into an anaerobic digester has the potential to alter the microbial community and, consequently, the production of biogas. frontiersin.org The key factors affecting biogas production include temperature, pH, C/N ratio, and the concentration of total solids. researchgate.netekb.eg A sudden change in the digester's environment can inhibit the activity of methanogenic bacteria, leading to a decrease in methane yield. mdpi.com While some compounds can enhance biogas production by providing essential trace elements, others can be toxic to the anaerobic microbes. frontiersin.org Given the known antimicrobial properties of isothiocyanates, it is conceivable that the presence of this compound in an anaerobic digester could inhibit the microbial populations responsible for biogas generation, although specific studies are needed to confirm this.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental properties of 1-isothiocyanatoprop-1-ene at the molecular level.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations have been employed to understand its conformational landscape and structural parameters.
Studies have utilized various levels of theory and basis sets to model the molecule. For instance, calculations at the B3LYP/6-311G** level have been used to optimize the geometry of 3-isothiocyanatoprop-1-ene. researchgate.netcolab.wsresearchgate.netresearchgate.net More detailed investigations into its conformational isomers have been conducted using methods such as B3LYP-D3(BJ) and MP2. researchgate.net These studies revealed the existence of multiple conformers arising from rotations around the C-C and C-N single bonds. researchgate.net The most stable conformer, as identified by both experimental and theoretical work, has been characterized, and its structural parameters have been determined with high accuracy. researchgate.net The analysis of the rotational spectra of this compound and its isotopologues, supported by quantum chemical calculations, has provided precise data on bond lengths and angles. researchgate.net For example, the CNC bond angle has been a subject of interest, with its value indicating the hybridization at the nitrogen atom. researchgate.net
The conformational dynamics of this compound are influenced by the dihedral angles α (∠C1–C2–C3–N4) and β (∠C2–C3–N4–C5), as well as the bond angles γ (∠C3–N4–C5) and ε (∠N4–C5–S6). researchgate.net The molecule exists in at least three conformational minima, with rapid exchange between them. researchgate.net
Reactivity Index Prediction via Computational Methods
Computational methods are also employed to predict the chemical reactivity of this compound through the calculation of various reactivity descriptors. These indices, derived from the electronic structure, help in understanding the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, DFT calculations have been used to determine these and other reactivity indices. researchgate.netresearchgate.net
| Reactivity Descriptor | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates electron-donating ability. |
| LUMO Energy | - | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | - | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment (μ) | - | Measures the polarity of the molecule. researchgate.net |
| Electronegativity (χ) | - | Describes the ability to attract electrons. researchgate.net |
| Global Hardness (η) | - | Measures resistance to charge transfer. |
| Global Softness (S) | - | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | - | Quantifies the electrophilic nature of the molecule. |
In Silico Pharmacokinetic and Pharmacodynamic Modeling
In silico modeling provides a rapid and cost-effective way to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a compound.
Prediction of Theoretical Bioavailability Parameters
The bioavailability of a compound, or the extent to which it becomes available at the site of action, can be estimated using various computational models. These models predict parameters related to absorption, distribution, metabolism, and excretion (ADME). For this compound, several in silico tools have been used to predict its drug-like properties and bioavailability. researchgate.netresearchgate.netmdpi.combiotech-asia.org
Predictions based on Lipinski's rule of five, which assesses the likelihood of a compound being an orally active drug, suggest that this compound has good drug-likeness. phytojournal.com It is predicted to have high gastrointestinal absorption. biotech-asia.org The bioavailability of allyl isothiocyanate is considered to be high. mdpi.com
| Parameter | Predicted Value/Status | Prediction Method/Source |
|---|---|---|
| Molecular Weight | 99.16 g/mol | - |
| LogP (Lipophilicity) | 1.74 | SwissADME |
| Topological Polar Surface Area (TPSA) | 45.56 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 1 | SwissADME |
| Number of Hydrogen Bond Donors | 0 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
| Lipinski's Rule of Five Violations | 0 | SwissADME phytojournal.com |
Computational Assessment of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking studies have been conducted to investigate the interaction of this compound with various biological targets. For example, its interaction with the cox1 subunit of the mitochondrial electron transport chain in Sitophilus zeamais has been modeled. nih.gov The results of this docking study indicated that this compound binds to the ASN511 residue of the cox1 subunit via a hydrogen bond with a distance of 2.1 Å. nih.gov
In another study, the binding of this compound to the aryl hydrocarbon receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) proteins was investigated. researchgate.netnih.gov The molecular docking analysis revealed strong interactions with both proteins, mediated by hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov These computational findings provide a structural basis for the observed biological activities of this compound.
Q & A
Q. How can researchers ensure their study on this compound meets journal-specific formatting and reproducibility standards?
- Methodological Answer : Adhere to journal guidelines for experimental detail (e.g., SI units, spectral parameters). Include step-by-step protocols in supplementary materials. Use IUPAC nomenclature and avoid undefined abbreviations. Preprint datasets on platforms like Zenodo to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
